molecular formula C13H13N B073706 3-Methyldiphenylamine CAS No. 1205-64-7

3-Methyldiphenylamine

Cat. No. B073706
CAS RN: 1205-64-7
M. Wt: 183.25 g/mol
InChI Key: TWPMMLHBHPYSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04764625

Procedure details

The same equipment and conditions as in example I were employed with the following charge: 20.4 grams (0.1 mole) iodobenzene, 27.5 grams (0.15 mole) 3-methyldiphenylamine, 15.0 grams copper powder and 30.0 milliliters of Soltrol® 170. The above-identified intended product was obtained as colorless crystals having a melting point of 69°-70° C. Yield 75%.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=1>[Cu]>[CH3:8][C:9]1[CH:10]=[C:11]([N:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
IC1=CC=CC=C1
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
CC1=CC(=CC=C1)NC2=CC=CC=C2
Step Three
Name
Quantity
15 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
following charge
CUSTOM
Type
CUSTOM
Details
The above-identified intended product was obtained as colorless crystals

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.